molecular formula C6H8N2O2 B8794890 2-(1-hydroxyethyl)pyrimidin-4(3H)-one

2-(1-hydroxyethyl)pyrimidin-4(3H)-one

Cat. No.: B8794890
M. Wt: 140.14 g/mol
InChI Key: PSUSZVMSXODUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxyethyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a hydroxylated ethyl substituent at the 2-position of the pyrimidin-4(3H)-one core.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-(1-hydroxyethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N2O2/c1-4(9)6-7-3-2-5(10)8-6/h2-4,9H,1H3,(H,7,8,10)

InChI Key

PSUSZVMSXODUAH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=O)N1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrimidinone derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrimidinone Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
2-(1-Hydroxyethyl)pyrimidin-4(3H)-one 2-(1-hydroxyethyl) C₆H₈N₂O₂ 140.14 Polar hydroxyethyl group enhances solubility; potential for H-bonding
2-(Methylthio)pyrimidin-4(3H)-one 2-(methylthio) C₅H₆N₂OS 142.18 Thioether group increases lipophilicity; moderate BBB permeability predicted
8-(4-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one Thieno-fused ring + 4-fluorophenyl C₁₅H₁₀FN₃OS 323.32 Extended aromatic system improves target binding; fluorophenyl enhances metabolic stability
6-Amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one 6-amino + dihydroisoquinoline C₁₃H₁₄N₄O 242.28 Amino group and bicyclic amine enhance basicity and CNS penetration

Key Observations :

  • Heterogeneous catalysts achieve high yields (>90%) for dihydropyrimidinones .
  • Deprotection steps (e.g., HCl in THF) for pyrido-pyrimidinones yield 69–89%, influenced by substituent bulk .
  • The hydroxyethyl group in the target compound may require specialized protection-deprotection strategies, though direct data are unavailable.

Physicochemical and Pharmacological Properties

Solubility and Bioavailability:
  • The hydroxyethyl group in 2-(1-hydroxyethyl)pyrimidin-4(3H)-one likely improves aqueous solubility compared to lipophilic analogs like 2-(methylthio)pyrimidin-4(3H)-one .
  • Thieno- and pyrido-fused derivatives exhibit reduced solubility due to extended aromatic systems but show enhanced target affinity (e.g., kinase inhibition) .
Metabolic Stability:
  • Fluorinated derivatives (e.g., 3-(4-fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one) resist oxidative metabolism, extending half-life .
  • Hydroxyethyl groups may undergo glucuronidation or oxidation, necessitating prodrug strategies for optimal bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.